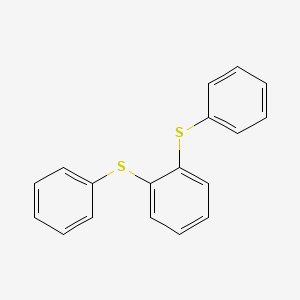

o-Bis(phenylthio)benzene

Description

Contextualization within Aromatic Thioether Ligand Chemistry

Aromatic thioether ligands are a class of compounds that contain at least one sulfur atom bonded to an aromatic ring. The sulfur atom, with its available lone pairs of electrons, can act as a soft Lewis base, making these compounds excellent ligands for soft Lewis acidic metal centers, such as late transition metals (e.g., palladium, platinum, gold, rhodium, and iridium) and other heavy metals. uaeh.edu.mxresearchgate.net The softness of the sulfur donor, according to Hard and Soft Acids and Bases (HSAB) theory, leads to the formation of stable, covalent metal-sulfur bonds.

Within this family, o-bis(phenylthio)benzene stands out as a bidentate chelating ligand. The ortho-positioning of the two phenylthio groups is critical, as it allows both sulfur atoms to bind simultaneously to a single metal center, forming a stable five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination by two separate monodentate thioether ligands. The coordination of this compound to a palladium(II) center has been confirmed through the synthesis and crystallographic characterization of diiodo[1,2-bis(phenylthio)benzene]palladium(II). iucr.org In this complex, the ligand coordinates to the palladium atom via its two sulfur atoms, demonstrating its classic bidentate chelating behavior. iucr.org

The electronic properties of the phenyl rings can be tuned by introducing various substituents, which in turn modifies the donor properties of the sulfur atoms and the stability and reactivity of the metal complexes. Researchers have investigated the adsorption of this compound on metal surfaces like gold, where the sulfur atoms form strong covalent bonds with the surface, a principle that is fundamental to the development of self-assembled monolayers and molecular electronic devices. researchgate.net The study of such thioether ligands and their metal complexes is a vibrant area, with applications ranging from homogeneous catalysis to materials science. researchgate.netacs.org

Historical Development and Significance of ortho-Disubstituted Aromatic Systems

The study of disubstituted aromatic systems has been a cornerstone of organic chemistry since the 19th century. The terms ortho, meta, and para were first systematically applied to describe the relative positions of substituents on a benzene (B151609) ring by German chemist Karl Gräbe in 1869, building on earlier work by Wilhelm Körner. acs.orgrsc.org This nomenclature was crucial for understanding and predicting the outcomes of electrophilic aromatic substitution reactions, where the nature of an existing substituent directs incoming groups to specific positions on the ring.

The significance of the ortho-arrangement is particularly pronounced in ligand design. For a molecule to act as a chelating ligand, its donor atoms must be positioned to allow for the formation of a stable ring with a metal ion. The 1,2-disubstitution pattern on a rigid benzene backbone provides an ideal scaffold for creating bidentate ligands. In this compound, the ortho-geometry pre-organizes the two sulfur donor atoms in a perfect orientation to chelate a metal atom, forming a thermodynamically favored five-membered ring. iucr.org This principle is widely exploited in the design of ligands for catalysis, where the stability and defined geometry of the metal complex are critical for controlling reactivity and selectivity. The prevalence of the ortho-substituted benzene motif is also notable in numerous pharmaceuticals and bioactive compounds, where the specific spatial relationship between functional groups is essential for biological activity. nih.gov

Physicochemical and Spectroscopic Data of this compound

The following tables summarize key physical and spectroscopic data for this compound.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₈H₁₄S₂ | epa.gov |

| Molecular Weight | 294.44 g/mol | epa.gov |

| Appearance | Colorless liquid / White solid | rsc.orgcas.org |

| Melting Point | 55-57 °C | cas.org |

| CAS Number | 3379-36-0 | epa.gov |

| Technique | Data (Solvent: CDCl₃) | Source |

|---|---|---|

| ¹H NMR (600 MHz) | δ = 7.41 (d, 4H), 7.37 (t, 4H), 7.32 (t, 2H), 7.19-7.14 (m, 4H) | rsc.org |

| ¹³C NMR (150 MHz) | δ = 137.5, 134.6, 131.8, 131.4, 129.4, 127.5 | rsc.org |

| Infrared (IR) | 3441, 3067, 1573, 1469, 725, 504 cm⁻¹ (KBr) | rsc.org |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z calcd for C₁₈H₁₅S₂ [M+H]⁺: 295.0610; found 295.0598 | rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3379-36-0 |

|---|---|

Molecular Formula |

C18H14S2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,2-bis(phenylsulfanyl)benzene |

InChI |

InChI=1S/C18H14S2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h1-14H |

InChI Key |

GXYUTKVRTNINRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2SC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2SC3=CC=CC=C3 |

Other CAS No. |

3379-36-0 |

Origin of Product |

United States |

Methodologies for the Synthesis of O Bis Phenylthio Benzene

Aryne-Mediated Synthetic Pathways

The generation of benzyne (B1209423) and its subsequent reaction with sulfur-containing nucleophiles provides a direct route to o-bis(phenylthio)benzene. This highly reactive intermediate can be formed from various precursors, leading to the desired product through an insertion mechanism.

Reactions with Diaryl Disulfides from Aryne Precursors

Early methods for the synthesis of 1,2-bis(arylthio)arenes via aryne intermediates involved the use of precursors such as diphenyliodonium-2-carboxylate (B74301) and diazotized anthranilic acid. These compounds, upon decomposition, generate benzyne, which can then react with a diaryl disulfide, like diphenyl disulfide, to yield the target molecule. However, these approaches were often plagued by low product yields, typically ranging from 8% to 30%. More contemporary methods have utilized o-(trimethylsilyl)phenyl triflate as an aryne precursor in the presence of a fluoride (B91410) source, such as cesium fluoride, to react with diphenyl disulfide, offering an alternative pathway. Arynes are highly reactive intermediates and can be generated from various precursors, including halogenated aryl compounds treated with strong bases or through the decomposition of diazonium salts derived from anthranilic acids. researchgate.netuwa.edu.au

Lithium 1,1-Diadamantylamide Base-Promoted S-S Bond Insertion

A significant advancement in aryne-mediated synthesis involves the use of the sterically hindered, non-nucleophilic base, Lithium 1,1-diadamantylamide (LDAM). This strong base efficiently promotes the generation of arynes from readily available aryl halides and triflates. The in-situ generated aryne then undergoes a facile insertion into the sulfur-sulfur bond of a diaryl disulfide. This methodology has proven to be highly effective, affording 1,2-bis(arylthio)arenes in moderate to excellent yields. For instance, the reaction of phenyl triflate with diphenyl disulfide in the presence of LDAM results in an impressive 91% isolated yield of this compound. researchgate.net This method demonstrates broad applicability with various substituted aryl triflates and diaryl disulfides. researchgate.net

Copper-Catalyzed Thioetherification Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and robust strategy for the formation of aryl thioethers. This approach involves the reaction of an aryl halide with a thiol or its corresponding salt, facilitated by a copper catalyst.

Utilization of Cuprous Phenylmercaptide with o-Dihalobenzenes

A well-established and reliable method for the synthesis of this compound is the reaction of an o-dihalobenzene, such as o-dibromobenzene or o-dichlorobenzene, with cuprous phenylmercaptide. In a typical procedure, cuprous phenylmercaptide is heated with the o-dihalobenzene in a high-boiling solvent like quinoline (B57606), often in the presence of pyridine (B92270). This reaction proceeds to give this compound in good yields, typically ranging from 81-86% when starting from o-dibromobenzene. The use of o-dichlorobenzene also provides the desired product, albeit in a slightly lower yield of 75-81%. This method benefits from the use of relatively inexpensive starting materials and provides a direct, highly regioselective route to the target compound.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of copper-catalyzed thioetherification reactions is highly dependent on the reaction conditions. Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200 °C) and polar, high-boiling solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene. wikipedia.org However, significant progress has been made in optimizing these conditions. The use of ligands, such as 1,10-phenanthroline (B135089) or β-ketoimines, can significantly enhance the catalytic activity of copper, allowing for milder reaction temperatures and lower catalyst loadings. d-nb.inforesearchgate.net The choice of the copper source (e.g., CuI, Cu₂O, or copper powder) and the base (e.g., K₂CO₃, Cs₂CO₃) also plays a crucial role in the reaction's success. d-nb.inforesearchgate.net For the synthesis of this compound, solvents like quinoline and pyridine have been traditionally employed, highlighting the importance of the solvent system in facilitating the desired transformation.

Comparative Analysis of Synthetic Strategies: Yields and Regioselectivity Considerations

Both aryne-mediated and copper-catalyzed pathways offer effective means to synthesize this compound, with each having distinct advantages regarding yield and regioselectivity.

The modern aryne-mediated approach, particularly the LDAM-promoted insertion, demonstrates excellent yields, with the reaction of phenyl triflate and diphenyl disulfide achieving up to 91%. researchgate.net In contrast, older aryne generation methods provided significantly lower yields of 8-30%. researchgate.net The copper-catalyzed Ullmann-type reaction of o-dibromobenzene with cuprous phenylmercaptide is also highly efficient, furnishing the product in 81-86% yield.

From a regioselectivity standpoint, the copper-catalyzed reaction of a defined o-dihalobenzene is inherently regioselective, as the positions of substitution are predetermined by the starting material. This ensures the exclusive formation of the 1,2-disubstituted product. Aryne chemistry, however, can present challenges in regioselectivity if an unsymmetrically substituted aryne precursor is used, potentially leading to a mixture of isomeric products. However, for the synthesis of the parent this compound from unsubstituted aryne precursors, this is not a concern.

Table of Synthetic Yields for this compound

| Synthetic Method | Precursors | Yield (%) | Reference |

|---|---|---|---|

| Aryne-Mediated (Early Methods) | Diphenyliodonium-2-carboxylate/Diazotized anthranilic acid + Diphenyl disulfide | 8-30 | researchgate.net |

| Aryne-Mediated (LDAM) | Phenyl triflate + Diphenyl disulfide | 91 | researchgate.net |

| Copper-Catalyzed Ullmann | o-Dibromobenzene + Cuprous phenylmercaptide | 81-86 | |

| Copper-Catalyzed Ullmann | o-Dichlorobenzene + Cuprous phenylmercaptide | 75-81 |

Coordination Chemistry of O Bis Phenylthio Benzene As a Ligand

Ligand Design Principles and Bidentate Coordination Modes

The design of o-bis(phenylthio)benzene as a chelating ligand is predicated on the strategic placement of its two sulfur donor atoms. The ortho-positioning on the benzene (B151609) backbone is critical; this arrangement preorganizes the donor atoms for chelation to a single metal center, typically forming a stable seven-membered metallacycle. This contrasts with its meta- and para-substituted isomers, which are sterically prevented from chelating to a single metal and instead act as bridging ligands to form polymeric structures. lookchem.com

The binding mechanism relies on the formation of coordinate covalent bonds between the lone pairs of the sulfur atoms and the metal center. uva.es The flexibility inherent in the C-S-C bonds allows the ligand to adopt various conformations to minimize steric strain and optimize the coordination geometry around the metal. uva.es This adaptability enables this compound to form stable complexes with a wide range of transition metals.

In its typical bidentate coordination mode, the ligand forms a chelate ring with the metal. The bite angle (S-M-S) is a critical parameter influencing the stability and geometry of the resulting complex. While specific data for an this compound complex is not detailed in the provided literature, analysis of the closely related ligand 1,2-bis(phenylthiomethyl)benzene in half-sandwich rhodium(III) and iridium(III) complexes reveals S-M-S bite angles of approximately 85-90°, which is characteristic of a stable chelate structure. acs.orgresearchgate.net

Structural Elucidation of this compound Metal Complexes

The structural characterization of metal complexes containing this compound and related ligands has been accomplished primarily through single-crystal X-ray diffraction, providing detailed insights into their coordination geometries.

Mononuclear complexes are those in which a single metal center is coordinated by one or more molecules of the ligand. While simple halide complexes such as [PdCl₂(this compound)] have been synthesized, detailed structural reports in the searched literature are more common for related systems. For instance, the analogous ligand 1,2-bis(phenylthiomethyl)benzene (L1) readily forms mononuclear half-sandwich complexes with rhodium and iridium, with the general formula [(η⁵-Cp*)M(L1)Cl]⁺. acs.orgresearchgate.net

In a representative rhodium complex, [(η⁵-Cp*)Rh(L1)Cl][PF₆], the ligand coordinates in a bidentate fashion, creating a pseudo-octahedral "piano-stool" geometry around the rhodium center. acs.org The structural parameters from such complexes provide a reliable model for the coordination of this compound.

| Complex | Metal-Sulfur Bond Length (Å) | S-M-S Bite Angle (°) |

|---|---|---|

| [(η⁵-Cp*)Rh(C₆H₄(CH₂SPh)₂)Cl]⁺ | Rh-S1: 2.383(2), Rh-S2: 2.353(2) | ~86.5 |

A study on a more complex tetrathioether, PhS[(o-phenylene)S]₃Ph, which contains the this compound motif, showed that in its palladium(II) complex, [PdCl₂(PhS[(o-phenylene)S]₃Ph)], the two inner sulfur atoms coordinate to the metal center, demonstrating the preference for the formation of the seven-membered chelate ring. acs.org

When the chelating potential of this compound is not realized, or when the metal-to-ligand ratio favors it, the ligand can act as a bridge between two different metal centers. This bridging coordination mode leads to the formation of oligomeric (discrete multi-metal) or polymeric (infinite chain or network) structures.

Flexible thioether ligands are well-known for their ability to form coordination polymers, particularly with soft metal ions like silver(I). nih.gov For example, the related ligand 1,2-bis(phenylthio)ethane (B160517) (bpte) reacts with silver nitrate (B79036) to form a complex 2D coordination polymer with the formula [Ag₁₀(bpte)₄(NO₃)₁₀]∞. researchgate.net In this structure, the bpte ligands bridge multiple silver centers, and the nitrate anions also participate in the coordination network. The final structure of such polymers is often influenced by the choice of counter-anion and the crystallization solvent. nih.gov Although a specific polymeric structure for this compound was not found in the search results, its ability to form such architectures is highly probable based on the behavior of these closely related dithioether ligands.

| Ligand | Metal Salt | Resulting Structure Type | Reference |

|---|---|---|---|

| Bis(phenylthio)methane | Ag(I) Salts | 1D Chains and 2D Layers | rsc.org |

| 1,2-Bis(phenylthio)ethane (bpte) | AgNO₃ | 2D Coordination Polymer | researchgate.net |

| 1,4-Bis(phenylthio)butane | Ag(I) Salts | 2D Networks | nih.gov |

Electronic and Steric Influences on Coordination Behavior

The coordination behavior of this compound is governed by a combination of electronic and steric factors. The sulfur atoms act as soft, sigma-donating ligands. The electron-donating ability of the thioether groups can be influenced by the electronic nature of the metal center and the co-ligands present.

A clear example of electronic influence is the trans effect observed in palladium(II) complexes. In a benzylic palladium(II) complex containing the related 1,2-bis(phenylthio)ethane ligand, the Pd-S bond trans to the strongly sigma-donating benzylic carbon is significantly longer (2.460 Å) than the Pd-S bond trans to a bromo ligand (2.334 Å), indicating a weakening of the bond due to the strong trans influence. uva.es

Steric effects, arising from the bulk of the two phenyl groups on the ligand, also play a crucial role. These groups can influence the coordination geometry and determine whether a mononuclear or polymeric structure is formed. mdpi.com In a study of a tetrathioether ligand featuring extremely bulky substituents on the terminal sulfur atoms, the steric hindrance forced the palladium(II) center into a distorted octahedral geometry, where the terminal sulfur atoms could only coordinate weakly at the axial positions. acs.org This demonstrates how steric bulk can dictate the ultimate structure and coordination number of the metal complex.

Metal-Mediated Transformations and Ligand Reactivity within Coordination Spheres

Once coordinated to a metal center, the this compound ligand is not merely a passive spectator. The metal can mediate transformations of the ligand itself, most notably through the activation and cleavage of the otherwise robust carbon-sulfur bonds. nih.gov

A pertinent example involves the reaction of palladium(II) and platinum(II) complexes with ligands containing the o-(methylthio)phenylthio moiety. When heated in dimethylformamide, these complexes undergo S-dealkylation reactions, where the methyl group is cleaved from the sulfur atom. researchgate.net This process results in the formation of new coordinated ligands, such as o-methylthiobenzenethiolate and benzene-1,2-dithiolate, demonstrating that the ligand is reactive within the coordination sphere. researchgate.net

More broadly, the cleavage of C–S bonds by transition metals is a known phenomenon. uni-muenster.de For example, Ni(0) complexes can cleave the aryl C–S bond of substrates like methyl p-tolyl sulfide (B99878) in an oxidative addition reaction. uni-muenster.de Similarly, rhodium hydride complexes have been shown to react with allyl aryl sulfides, resulting in the cleavage of the C(allyl)-S bond. uni-muenster.de These precedents suggest that under appropriate conditions, palladium or nickel complexes of this compound could facilitate the cleavage of one of its C(phenyl)-S bonds, leading to new organometallic species and potentially opening pathways for catalytic applications.

Catalytic Applications of O Bis Phenylthio Benzene Derived Complexes

Role in Homogeneous Catalysis

While direct applications of o-bis(phenylthio)benzene as a ligand in well-defined homogeneous catalysts are not extensively documented in prominent literature, the catalytic activity of structurally similar complexes provides insight into its potential. For instance, half-sandwich rhodium(III) and iridium(III) complexes featuring the closely related ligand, 1,2-bis(phenylthiomethyl)benzene, have been synthesized and demonstrated as effective catalysts. acs.orgresearchgate.net These complexes, with the general formula [(η⁵-Cp*)M(L)Cl][PF₆] (where M is Rh or Ir, and L is the bis(phenylthio) ligand), are air and moisture insensitive. acs.org

These rhodium and iridium complexes have shown notable efficacy in the transfer hydrogenation of aldehydes and ketones, utilizing glycerol (B35011) as both a solvent and a hydrogen source. acs.org The catalysis is observed to be homogeneous in nature. acs.org In these systems, the rhodium complexes generally exhibit slightly better catalytic performance than their iridium counterparts. acs.orgresearchgate.net Another related palladium complex, known as the White catalyst, which features a 1,2-bis(phenylthio)ethane (B160517) sulfoxide (B87167) ligand, is active in various allylic C-H functionalization reactions. wikipedia.org

Table 1: Catalytic Activity of Related Rh(III) and Ir(III) Complexes in Transfer Hydrogenation Catalyst based on 1,2-bis(phenylthiomethyl)benzene ligand

| Catalyst Complex | Reaction | Key Features | Source |

|---|---|---|---|

| [(η⁵-Cp)Rh(1,2-bis(phenylthiomethyl)benzene)Cl][PF₆] | Transfer Hydrogenation of Aldehydes/Ketones | Homogeneous catalysis; uses glycerol as H-source; air/moisture insensitive. | acs.org |

| [(η⁵-Cp)Ir(1,2-bis(phenylthiomethyl)benzene)Cl][PF₆] | Transfer Hydrogenation of Aldehydes/Ketones | Homogeneous catalysis; slightly less efficient than the Rh complex. | acs.orgresearchgate.net |

Heterogeneous Catalysis and Interfacial Phenomena

The most significant catalytic role of this compound reported to date lies in its interactions at the interface of metal surfaces, which is critical for heterogeneous catalysis. Its ability to self-assemble and modify metal surfaces influences adsorption, surface stability, and potentially the deactivation pathways of catalysts.

The adsorption behavior of this compound (also referred to as BPB in some literature) has been studied at the atomic level using scanning tunneling microscopy (STM). researchgate.net Its interaction with metal surfaces is dictated by a combination of covalent sulfur-metal bonds and the interaction of the phenyl rings' π-systems with the metal's electronic states. researchgate.net

The adsorption mechanism shows a strong dependence on the specific metal substrate:

On Au(111): this compound molecules form distinct metal-organic complexes by coordinating with mobile gold adatoms that are naturally present on the Au(111) surface as a "lattice-gas". researchgate.net The strong Au-S bonds drive the formation of these complexes, which appear as structures with one or two protruding centers in STM images. researchgate.net This demonstrates that individual metal adatoms, rather than the flat surface, provide the preferred binding sites for the molecule's sulfur centers. researchgate.net

On NiAl(110): In stark contrast to the Au(111) surface, this compound adsorbs as flat and uniform structures on the NiAl(110) alloy surface. researchgate.net This is because the NiAl surface does not develop a significant lattice gas of mobile adatoms at room temperature, precluding the formation of the metal-coordinated complexes seen on gold. researchgate.net

Table 2: Adsorption Behavior of this compound on Metal Surfaces

| Metal Surface | Adsorption Mechanism | Observed Structure | Governing Factor | Source |

|---|---|---|---|---|

| Au(111) | Formation of metal-organic complexes | Monomers and dimers with protruding centers | Coordination of mobile Au adatoms via strong Au-S bonds | researchgate.net |

| NiAl(110) | Adsorption of pristine molecules | Flat and uniform ad-structures | Absence of a significant mobile lattice-gas of adatoms | researchgate.net |

A potential and significant application of this compound in heterogeneous catalysis is its ability to mitigate catalyst deactivation. researchgate.net Industrial catalysts often deactivate through sintering or ripening, processes where small, highly active metal nanoparticles migrate and aggregate into larger, less active bulk deposits. researchgate.net

By trapping and coordinating mobile metal adatoms on a surface, sulfur-containing aryl compounds like this compound can control these undesirable diffusion processes. researchgate.net This "atom-trapping" mechanism could be exploited to inhibit the material flow that leads to catalyst sintering. The detailed understanding of these complexation processes at the atomic level may provide crucial input for designing molecular-driven redispersion schemes to enhance the longevity and efficiency of heterogeneous catalysts. researchgate.net

While complexes of this compound have been proposed as components in heterogeneous catalysis, specific examples of their efficacy in particular organic transformations are not widely reported. The research focus has been more on the fundamental surface science. However, the ability of related S,O-ligands to promote palladium-catalyzed C-H olefination of non-directed arenes suggests a potential avenue for application. rsc.org In these systems, the thioether-containing ligand is believed to trigger the formation of highly active cationic palladium species that facilitate the C-H activation step. rsc.org This highlights the potential for thioether ligands like this compound to be employed in advanced catalytic systems for C-H functionalization, although specific studies with this exact ligand are needed.

Advanced Spectroscopic and Structural Characterization Techniques for O Bis Phenylthio Benzene and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the identity and structural integrity of o-Bis(phenylthio)benzene in solution. By analyzing the magnetic environments of specific nuclei, such as ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear in the aromatic region. The spectrum displays a complex multiplet between δ 7.14 and 7.19 ppm, which corresponds to the four protons on the central benzene (B151609) ring. iucr.org The protons of the two phenylthio groups exhibit distinct resonances: a triplet at δ 7.32 ppm (J = 6 Hz) for the two para-protons, a triplet at δ 7.37 ppm (J = 9 Hz) for the four meta-protons, and a doublet at δ 7.41 ppm (J = 12 Hz) for the four ortho-protons. iucr.org The integration of these signals confirms the presence of 14 protons in the molecule, consistent with its chemical formula.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.14-7.19 | m | - | 4H | Central benzene ring |

| 7.32 | t | 6 | 2H | Phenylthio (para-H) |

| 7.37 | t | 9 | 4H | Phenylthio (meta-H) |

| 7.41 | d | 12 | 4H | Phenylthio (ortho-H) |

| Solvent: CDCl₃, Frequency: 600 MHz. Data sourced from iucr.org. |

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically non-equivalent carbon atoms. For this compound in CDCl₃, six distinct signals are observed. The signals are found at δ = 137.5, 134.6, 131.8, 131.4, 129.4, and 127.5 ppm. iucr.org This pattern is consistent with the molecule's symmetry, where pairs of carbon atoms in the phenyl rings and the central ring are chemically equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 127.5 |

| 129.4 |

| 131.4 |

| 131.8 |

| 134.6 |

| 137.5 |

| Solvent: CDCl₃, Frequency: 150 MHz. Data sourced from iucr.org. |

While sulfur's primary isotopes are not NMR-active, selenium, its heavier congener, possesses the spin ½ nucleus ⁷⁷Se, making it suitable for NMR studies. researchgate.net Investigating the selenium analogue, o-bis(phenylseleno)benzene, and related derivatives with ⁷⁷Se NMR offers valuable electronic and structural insights that can be extrapolated to the sulfur compound. ⁷⁷Se NMR spectroscopy is a powerful technique for studying organoselenium compounds, characterized by a very wide chemical shift range and narrow lines. researchgate.netnih.gov The chemical shifts are highly sensitive to the electronic environment, including bonding and conformation. researchgate.net

Studies on ortho-substituted (phenylseleno)benzenes show that through-space interactions between the selenium atom and the ortho-substituent significantly influence the ⁷⁷Se chemical shift. researchgate.net For instance, the ⁷⁷Se NMR spectrum of o-C6H4(SeMe)2 has been characterized, and trends in its chemical shifts and coupling constants have been discussed. researchgate.net This technique is particularly useful for assigning cis/trans isomers in substituted selenoalkenes and analyzing dialkyl polyselenides. nih.gov The data from ⁷⁷Se NMR can therefore provide a deeper understanding of the electronic interactions and conformational preferences in ortho-disubstituted diaryl chalcogenides.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is crucial for the unambiguous identification of this compound by providing a highly accurate mass measurement. Using Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is observed. The calculated exact mass for C₁₈H₁₅S₂ (the protonated form of C₁₈H₁₄S₂) is 295.0610. iucr.org Experimental findings show a measured mass of 295.0598, which is in excellent agreement with the calculated value, confirming the elemental composition of the compound. iucr.org

The fragmentation analysis of this compound under mass spectrometry would likely proceed through the cleavage of the carbon-sulfur bonds. A primary fragmentation pathway would involve the loss of a phenylthio radical (•SC₆H₅) or a thiophenol molecule (HSC₆H₅). Further fragmentation of the phenyl rings themselves would also occur. For instance, the characteristic fragmentation of a benzene ring often involves the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77, which can serve as a diagnostic peak for the presence of phenyl groups in the structure.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of unbound this compound is available through crystallographic databases, detailed analysis of its complexes provides significant insight into its coordination chemistry.

A notable example is the structure of diiodo[1,2-bis(phenylthio)benzene]palladium(II) diiodine (1/1), [Pd(C₁₈H₁₄S₂)I₂]I₂. iucr.org In this complex, the this compound molecule acts as a bidentate ligand, chelating to the palladium(II) center through its two sulfur atoms. The palladium atom is four-coordinate with a planar S₂I₂ donor set. iucr.org The crystal structure reveals an anti-conformation of the two phenyl groups on the sulfur atoms. iucr.org The complex crystallizes in the monoclinic space group C2/c. iucr.org

Table 3: Crystallographic Data for [Pd(C₁₈H₁₄S₂)I₂]I₂

| Parameter | Value |

| Formula | [Pd(C₁₈H₁₄S₂)I₂]I₂ |

| Molecular Weight | 908.43 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.551(9) |

| b (Å) | 11.588(2) |

| c (Å) | 12.521(5) |

| β (°) | 99.12(4) |

| Volume (ų) | 2371.1 |

| Z | 4 |

| Data sourced from iucr.org. |

Scanning Probe Microscopy for Surface Adsorption and Molecular Arrangement (e.g., STM)

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique used to visualize and manipulate single molecules on conductive substrates. It provides detailed information about how molecules like this compound adsorb and arrange themselves on a surface. Studies have investigated the adsorption of this compound on noble metal surfaces like Au(111).

On the Au(111) surface, STM imaging reveals that this compound molecules can form metal-organic complexes by coordinating with gold adatoms from the substrate's intrinsic lattice-gas. This interaction leads to the observation of complexes with one or two distinct protruding centers in the STM topographs. The formation of these complexes is a result of the covalent sulfur-gold bond formation and the π-system overlap between the aryl rings and the metal surface states. The molecules are observed to adsorb preferentially in the fcc regions of the gold herringbone reconstruction. The ability of the thioether groups to coordinate with metal adatoms is a key factor in its adsorption behavior on reactive surfaces like gold.

Theoretical and Computational Investigations of O Bis Phenylthio Benzene Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. scispace.com It has been successfully applied to understand the structure, properties, and reactivity of o-bis(phenylthio)benzene.

Theoretical calculations using DFT, specifically at the B3LYP level with a 6-31+G(d,p) basis set, have been employed to verify the gas-phase fragmentation reaction mechanisms of bis(phenylthio)benzene isomers. xml-journal.net In studies utilizing mass spectrometry, this compound is observed to generate a molecular ion, which then undergoes collision-induced dissociation (CID). DFT calculations help to rationalize the observed fragmentation patterns.

Key findings from these computational investigations into the reactivity of this compound include:

C-S Bond Cleavage: The primary fragmentation pathway involves the heterolytic cleavage of the carbon-sulfur (C–S) bond. xml-journal.net

Radical-Induced Cyclization: A notable fragmentation behavior for the ortho-isomer is the loss of a hydrosulfide (B80085) (HS) radical. DFT calculations suggest this process is initiated by radical delocalization, which is followed by a cycloaddition and a series of molecular rearrangements. xml-journal.net The ability to form a cyclic intermediate is a unique aspect of the ortho substitution pattern.

Benzenethiol (B1682325) Elimination: Another detected fragmentation pathway is the elimination of a neutral benzenethiol molecule. This is proposed to occur via a nucleophilic substitution mechanism, which involves a hydrogen radical shift within an ion-neutral complex intermediate. xml-journal.net

These DFT studies provide a detailed picture of the intrinsic reactivity of the molecule, highlighting how its electronic structure dictates its behavior under energetic conditions.

| Fragmentation Process | Proposed Mechanism | Significance |

|---|---|---|

| Loss of HS Radical | Radical delocalization followed by cycloaddition and rearrangement | A characteristic pathway for the ortho-isomer, involving intramolecular cyclization. |

| Elimination of Benzenethiol | Nucleophilic substitution with H-radical shift in an ion-neutral complex | Demonstrates a complex rearrangement pathway accessible to the molecule. |

| C-S Bond Heterolysis | Direct cleavage of the carbon-sulfur bond | A fundamental fragmentation step resulting in the loss of a benzensulfur radical. |

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. mdpi.com The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. For a molecule like this compound, which possesses considerable structural flexibility, MD simulations are invaluable for exploring its conformational landscape.

The key to the flexibility of this compound lies in the rotational freedom around its carbon-sulfur (C-S) and carbon-carbon (C-C) single bonds. researchgate.net The two phenylthio groups can rotate relative to the central benzene (B151609) ring, leading to a wide range of possible three-dimensional structures (conformers). Conformational analysis, often performed using MD simulations or other computational searching methods, aims to identify the low-energy conformations that the molecule is most likely to adopt. mun.ca

An MD simulation of this compound would typically involve:

Force Field Selection: Choosing a suitable force field (e.g., MMFF94, UFF) that accurately describes the potential energy of the molecule as a function of its atomic coordinates. researchgate.net

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation: Solving Newton's equations of motion for the system over time, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to identify predominant conformations, calculate dihedral angle distributions, and understand the energy barriers between different conformers.

The structural flexibility is a critical feature, as it dictates how the sulfur centers can orient themselves to interact with surfaces or coordinate with metal atoms. researchgate.net

| Parameter | Description | Influence on Molecular Shape |

|---|---|---|

| C-S-C-C Dihedral Angles | Rotation around the C(aryl)-S bonds. | Controls the orientation of the terminal phenyl rings relative to the central ring. |

| S-C-C-S Dihedral Angle | Torsion angle involving the two sulfur atoms and their attached carbons on the central ring. | Determines the relative positioning of the two sulfur atoms. |

| Intramolecular Interactions | Non-bonded interactions (e.g., van der Waals, electrostatic) between different parts of the molecule. | Can stabilize or destabilize certain conformations, influencing the energy landscape. |

Prediction of Ligand-Metal Interactions and Catalytic Pathways

Computational methods are instrumental in predicting how ligands like this compound will interact with metal atoms and in elucidating potential catalytic cycles. Molecules composed of aryl groups linked by sulfur atoms are known for their strong interactions with metal surfaces and their ability to form well-defined metal-organic complexes. researchgate.netresearchgate.net

Theoretical investigations suggest several key modes of interaction for this compound:

S-Metal Covalent Bonding: The primary interaction involves the formation of covalent bonds between the sulfur lone pairs of the thioether groups and a metal center. researchgate.net This is a common binding motif for soft ligands like thioethers with soft metal ions.

Chelation and Coordination: The ortho-positioning of the two phenylthio groups makes this compound an excellent chelating ligand. It can coordinate to a single metal atom through both sulfur atoms, forming a stable metallacycle. This bidentate coordination is a foundational concept in coordination chemistry and catalysis. researchgate.net Studies on the related ligand o-bis(diphenylphosphino)benzene (dppbz) show its ability to bridge two silver atoms, forming a dinuclear complex, a role that this compound could potentially replicate. researchgate.net

Computational studies, often using DFT, can model these interactions to predict binding energies, geometries of the resulting metal complexes, and changes in electronic structure upon coordination. nih.govmpg.de Furthermore, these models can map out entire catalytic pathways. For instance, in a hypothetical catalytic cycle, calculations could be used to determine the energies of transition states and intermediates for steps such as oxidative addition, reductive elimination, or ligand substitution, thereby providing a mechanistic rationale for observed catalytic activity or predicting the viability of a new catalytic process. acs.organanikovlab.ru

| Interaction Type | Computational Insight | Relevance to Catalysis |

|---|---|---|

| Bidentate S,S-Chelation | DFT calculations can predict the geometry and stability of the resulting metallacycle. | Stabilizes the metal center, influences catalytic activity and selectivity. researchgate.net |

| Adatom Coordination | Simulations show that individual metal adatoms on a surface can act as preferred binding sites for the sulfur centers. researchgate.net | Relevant for heterogeneous catalysis and the formation of single-atom catalysts. |

| Bridging Ligand | Models can predict the feasibility of bridging two or more metal centers. | Formation of polynuclear complexes with potentially unique catalytic or material properties. researchgate.net |

| Electronic Modification | Calculations reveal changes in the electronic structure (e.g., frontier orbitals) of the metal and ligand upon complexation. | Tunes the redox properties of the metal center, which is crucial for catalytic cycles involving oxidation state changes. nih.gov |

Supramolecular Chemistry and Advanced Material Applications

Self-Assembly Processes of o-Bis(phenylthio)benzene

The self-assembly of this compound (BPB) has been notably demonstrated on metal surfaces, where it forms ordered, chain-like structures. researchgate.net Research using scanning tunneling microscopy (STM) has shown that when BPB is adsorbed on a gold (Au(111)) surface, it organizes into distinct supramolecular assemblies. researchgate.netresearchgate.net

Initially, individual BPB molecules form dimers on the surface. researchgate.net These dimers then act as building blocks for larger, more complex structures. researchgate.net Depending on the arrangement of these dimeric units, two primary types of self-assembled chains are observed:

Single-stranded chains: Formed by BPB dimers arranged parallel to the axis of the chain. researchgate.net

Double-stranded chains: Result from a staggered configuration of the BPB dimers. researchgate.net

This self-organization is driven by the interaction between the thioether molecules and mobile gold adatoms on the surface, leading to the formation of well-defined metal-organic chains. researchgate.netresearchgate.net The process is a key example of molecular self-assembly directed by specific, non-covalent interactions on a substrate.

Table 1: Observed Self-Assembled Structures of this compound on Au(111)

| Assembled Unit | Larger Structure | Description |

|---|---|---|

| BPB Dimer | Single-Stranded Chain | Dimeric units are arranged parallel to the chain's primary axis. researchgate.net |

| BPB Dimer | Double-Stranded Chain | Dimeric units are arranged in a staggered formation to create a wider, double-stranded structure. researchgate.net |

| BPB Monomer | Incorporated into Chains | Occasionally, individual BPB molecules are incorporated into the self-assembled chains. researchgate.net |

Host-Guest Chemistry and Encapsulation Phenomena

This compound exhibits a form of host-guest chemistry on surfaces, where the molecule acts as a "host" to "guest" metal atoms. This phenomenon is particularly evident on Au(111) surfaces, where the thioether molecules are capable of coordinating, or "trapping," mobile gold adatoms from the substrate. researchgate.netresearchgate.net

The sulfur centers of the BPB molecule, with their available lone pairs of electrons, serve as the binding sites for the gold adatom guests. researchgate.net This interaction leads to the formation of stable metal-organic complexes on the surface. researchgate.netscience.gov The flexibility of the BPB molecule is a crucial factor, though it is considered to have less structural flexibility compared to related molecules like (bis(3-phenylthio)-phenyl)sulfane, which can impact its potential for complexation. researchgate.net This trapping of metal adatoms can be viewed as a two-dimensional encapsulation event, where the organic ligand host organizes around and stabilizes the metal guest. This capability is being explored for its potential to control diffusion processes on solid surfaces, which is relevant to preventing the deactivation of heterogeneous catalysts. researchgate.net

Table 2: Surface Host-Guest System of this compound

| Component | Role | Description |

|---|---|---|

| o-Bis(phenylthio)benzene (BPB) | Host | The organic molecule that provides binding sites (sulfur atoms) for the metal guest. researchgate.net |

| Gold Adatom (Au(ad)) | Guest | A mobile gold atom on the Au(111) surface that is trapped and coordinated by the BPB host. researchgate.netresearchgate.net |

| BPB-Au(ad) Complex | Host-Guest Complex | The resulting stable metal-organic structure formed on the surface. researchgate.netscience.gov |

Integration into Ordered Metal-Organic Architectures and Polymeric Systems

The ability of this compound to coordinate with metal atoms has led to its integration into well-ordered metal-organic architectures, specifically on surfaces. researchgate.net The self-assembly process on Au(111) results in one-dimensional chains that are a clear example of a metal-organic framework confined to a surface. researchgate.netresearchgate.net

In these architectures, each pair of bidentate thioether ligands from the BPB molecules bonds to a single gold adatom, forming a stable S-Au(ad)-S complex. researchgate.net These complexes act as the linkages that connect the molecular units into extended, ordered chains. The resulting structures are essentially one-dimensional metal-organic polymers on a surface. researchgate.net The study of these surface-level architectures is a significant area of research for patterning and functionalizing metal surfaces and creating assemblies for potential use in molecular electronic devices. researchgate.net

While the formation of these 2D metal-organic frameworks is well-documented, the integration of this compound into conventional, bulk polymeric systems is not widely reported in the surveyed literature. Its primary application in advanced materials science currently focuses on these highly ordered surface structures. Research has also been conducted on discrete, non-polymeric palladium(II) complexes, such as diiodo[1,2-bis(phenylthio)benzene]palladium(II). researchgate.net

Q & A

Q. How can machine learning enhance the prediction of synthetic pathways for novel this compound analogs?

- Methodological Answer: Train graph neural networks (GNNs) on reaction databases (e.g., USPTO) to predict feasible routes. Input SMILES strings of target molecules and use attention mechanisms to prioritize sulfur-specific reactivity. Validate predictions with robotic high-throughput screening (HTS) and Bayesian optimization for yield maximization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.